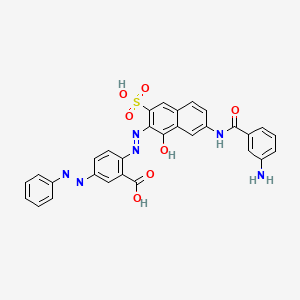

2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

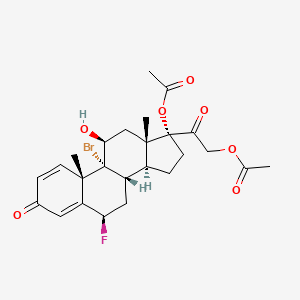

2-((7-((3-アミノベンゾイル)アミノ)-1-ヒドロキシ-3-スルホ-2-ナフチル)アゾ)-5-(フェニルアゾ)安息香酸は、その鮮やかな色特性とさまざまな科学分野での応用で知られる複雑な有機化合物です。この化合物は、アゾ染料ファミリーの一部であり、芳香環を結合する1つ以上のアゾ基(-N=N-)の存在を特徴としています。アゾ染料は、その安定性と幅広い色から、繊維、食品、化粧品業界で広く使用されています。

準備方法

合成経路と反応条件

2-((7-((3-アミノベンゾイル)アミノ)-1-ヒドロキシ-3-スルホ-2-ナフチル)アゾ)-5-(フェニルアゾ)安息香酸の合成は、通常、複数ステップのプロセスを伴います。

ジアゾ化: このプロセスは、亜硝酸で3-アミノベンゾイルクロリドをジアゾ化するところから始まります。亜硝酸は、亜硝酸ナトリウムと塩酸からその場で生成されます。

カップリング反応: 得られたジアゾニウム塩は、次に1-ヒドロキシ-3-スルホ-2-ナフチルアミンとカップリングされて、中間体のアゾ化合物を形成します。

さらなるカップリング: この中間体は、制御された条件下で5-アミノ安息香酸とさらにカップリングされて、最終生成物を生成します。

工業生産方法

この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。

バッチ処理: 大きな反応器を使用して、ジアゾ化とカップリング反応をバッチ式で行います。

精製: 粗生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製されて、純粋な化合物が得られます。

化学反応の分析

反応の種類

2-((7-((3-アミノベンゾイル)アミノ)-1-ヒドロキシ-3-スルホ-2-ナフチル)アゾ)-5-(フェニルアゾ)安息香酸は、さまざまな化学反応を起こします。これには以下が含まれます。

酸化: この化合物は、過マンガン酸カリウムなどの強力な酸化剤を使用して酸化することができ、キノンの生成につながります。

一般的な試薬と条件

酸化: 酸性または中性媒体中の過マンガン酸カリウム。

還元: 水性媒体中の亜硫酸ナトリウム。

置換: ニトロ化のための濃硝酸。スルホン化のための濃硫酸。

生成される主要な生成物

酸化: キノンおよびその他の酸化誘導体。

還元: アミンおよびその他の還元誘導体。

置換: ニトロおよびスルホン酸誘導体。

科学研究での応用

2-((7-((3-アミノベンゾイル)アミノ)-1-ヒドロキシ-3-スルホ-2-ナフチル)アゾ)-5-(フェニルアゾ)安息香酸は、科学研究でいくつかの用途があります。

科学的研究の応用

2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid has several applications in scientific research:

作用機序

2-((7-((3-アミノベンゾイル)アミノ)-1-ヒドロキシ-3-スルホ-2-ナフチル)アゾ)-5-(フェニルアゾ)安息香酸の作用機序には、さまざまな分子標的との相互作用が含まれます。

類似の化合物との比較

類似の化合物

メチルオレンジ: 構造的特性が異なるものの、同様の用途を持つ別のアゾ染料。

コンゴレッド: アミロイドを染色するために組織学で使用され、アゾ結合が異なります。

スダンIII: トリグリセリドと脂質を染色するために使用される脂溶性染料。

独自性

2-((7-((3-アミノベンゾイル)アミノ)-1-ヒドロキシ-3-スルホ-2-ナフチル)アゾ)-5-(フェニルアゾ)安息香酸は、その特定の構造的特徴により、他のアゾ染料とは異なる色特性と反応性を示すため、ユニークです。 .

類似化合物との比較

Similar Compounds

Methyl Orange: Another azo dye with similar applications but different structural properties.

Congo Red: Used in histology for staining amyloids, with a different azo linkage.

Sudan III: A lipid-soluble dye used for staining triglycerides and lipids.

Uniqueness

2-((7-((3-Aminobenzoyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-(phenylazo)benzoic acid is unique due to its specific structural features, which confer distinct color properties and reactivity compared to other azo dyes .

特性

CAS番号 |

85750-23-8 |

|---|---|

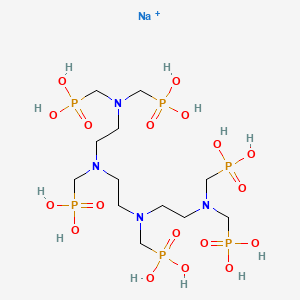

分子式 |

C30H22N6O7S |

分子量 |

610.6 g/mol |

IUPAC名 |

2-[[7-[(3-aminobenzoyl)amino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]-5-phenyldiazenylbenzoic acid |

InChI |

InChI=1S/C30H22N6O7S/c31-19-6-4-5-18(13-19)29(38)32-21-10-9-17-14-26(44(41,42)43)27(28(37)23(17)15-21)36-35-25-12-11-22(16-24(25)30(39)40)34-33-20-7-2-1-3-8-20/h1-16,37H,31H2,(H,32,38)(H,39,40)(H,41,42,43) |

InChIキー |

PBUPPRUGCLQPAR-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)NC(=O)C5=CC(=CC=C5)N)S(=O)(=O)O)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepin-3-yl]-N,N-dimethylmethanamine;trihydrochloride](/img/structure/B12701871.png)